Cas no 1784031-69-1 (O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine)

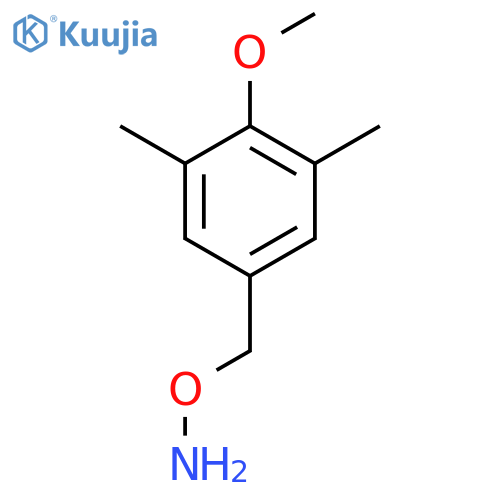

1784031-69-1 structure

商品名:O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine

O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine

- 1784031-69-1

- O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine

- EN300-1999220

-

- インチ: 1S/C10H15NO2/c1-7-4-9(6-13-11)5-8(2)10(7)12-3/h4-5H,6,11H2,1-3H3

- InChIKey: CRLUAPZUGGIDOA-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(C)=CC(CON)=CC=1C

計算された属性

- せいみつぶんしりょう: 181.110278721g/mol

- どういたいしつりょう: 181.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 44.5Ų

O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999220-0.25g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-1999220-0.5g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-1999220-2.5g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-1999220-10g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 10g |

$3929.0 | 2023-09-16 | ||

| Enamine | EN300-1999220-0.1g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-1999220-0.05g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-1999220-5.0g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 5g |

$2650.0 | 2023-06-03 | ||

| Enamine | EN300-1999220-1.0g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 1g |

$914.0 | 2023-06-03 | ||

| Enamine | EN300-1999220-10.0g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 10g |

$3929.0 | 2023-06-03 | ||

| Enamine | EN300-1999220-1g |

O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |

1784031-69-1 | 1g |

$914.0 | 2023-09-16 |

O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1784031-69-1 (O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine) 関連製品

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 57707-64-9(2-azidoacetonitrile)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量